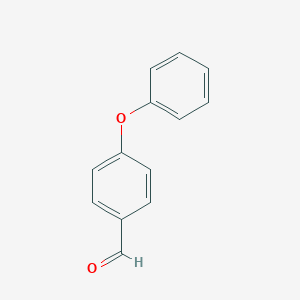

4-Phenoxybenzaldehyde

描述

Historical Context and Discovery in Aromatic Aldehyde Chemistry

The study of aromatic aldehydes dates back to the 19th century, with the isolation of benzaldehyde (B42025) from bitter almond oil being a key milestone. numberanalytics.com The German chemist Justus von Liebig is credited with first isolating aldehydes in 1835, which significantly impacted organic chemistry. scentspiracy.com The first successful synthesis of aldehydes was achieved by chemist George Auguste Darzens in 1903, and by 1910, industrial production had commenced. scentspiracy.com

While a specific date and discoverer for 4-Phenoxybenzaldehyde are not prominently documented, its synthesis is a result of the advancement of synthetic methodologies in organic chemistry. The development of reactions like nucleophilic aromatic substitution, such as the etherification of 4-fluorobenzaldehyde (B137897) with phenol (B47542), provided a viable pathway for its creation. The presence of both an aldehyde functional group and a phenoxy group gives the molecule a distinct reactivity profile that has been exploited in various chemical syntheses. cymitquimica.com

Significance as a Building Block in Organic Synthesis

This compound is a highly versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group and the influence of the phenoxy moiety. cymitquimica.comchemimpex.com The aldehyde group can readily undergo oxidation to form 4-phenoxybenzoic acid, reduction to yield 4-phenoxybenzyl alcohol, and various condensation reactions.

Its role as a synthetic building block is extensive, with applications in the production of a wide array of valuable compounds:

Pharmaceuticals: It is a precursor in the synthesis of diverse pharmaceutical compounds. chemimpex.com For instance, it is used to create benzimidazole (B57391) derivatives with potential antileukemic activity and to form imine structures with purine (B94841) derivatives for developing antitumor agents. It is also a key component in the synthesis of thiazole-Schiff base analogs that have shown antimicrobial and antioxidant properties. nih.gov

Agrochemicals: The compound is a crucial intermediate for manufacturing pesticides, particularly synthetic pyrethroids like cypermethrin. chemicalland21.comchemicalbook.com Its derivative, 4-fluoro-3-phenoxybenzaldehyde (B1330021), is also an important intermediate for pyrethroids such as cyfluthrin. qyresearch.in

Polymers and Materials Science: In materials science, this compound is incorporated into polymers and resins to enhance their properties. chemimpex.comchemimpex.com It serves as a monomer in the synthesis of poly(azomethine)s, which have been found to exhibit electrical conductivity. mdpi.comnih.gov It is also utilized in the production of high-temperature-resistant materials and ester liquid crystals.

Dyes and Fragrances: The compound is used as an intermediate in the manufacturing of dyes and in the flavor and fragrance industry to create aromatic compounds. cymitquimica.comchemimpex.com

Table 2: Applications of this compound in Organic Synthesis

| Field | Application |

|---|---|

| Medicinal Chemistry | Synthesis of antitumor agents, antileukemic compounds, antimicrobial and antioxidant agents. nih.gov |

| Agrochemicals | Intermediate for synthetic pyrethroid pesticides. chemicalland21.com |

| Materials Science | Monomer for conductive polymers, component in high-temperature resistant materials and liquid crystals. mdpi.com |

| Industrial Chemistry | Production of dyes and fragrances. cymitquimica.comchemimpex.com |

Overview of Research Trajectories and Interdisciplinary Relevance

The research involving this compound is notably interdisciplinary, reflecting its broad utility. Current research trajectories continue to explore its potential in various scientific domains.

In medicinal chemistry , ongoing research focuses on using this compound as a scaffold to design and synthesize novel therapeutic agents. Studies have demonstrated its use in creating inhibitors for enzymes like dUTPase, which is a potential target for anti-Nocardia drugs. tandfonline.com Furthermore, its derivatives are being investigated for their activity against various pathogens, including tubercular and other microbial agents. sigmaaldrich.comaablocks.com

In materials science , the focus is on developing new functional polymers. Research into polyazomethines derived from this compound and its substituted analogs has shown promise in creating materials with significant electrical conductivity. mdpi.comnih.govresearchgate.net These materials could have applications in electronics and other advanced technologies.

The field of agrochemicals continues to see the importance of this compound as a key intermediate. chemimpex.com The development of more effective and environmentally benign pesticides remains a significant research area where this compound plays a vital role. google.com

The application of "omics" technologies in bioremediation research also highlights the interdisciplinary relevance, as these tools can help in understanding the microbial degradation of xenobiotics like pyrethroid insecticides, for which this compound is a precursor. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLHJVDRPZNVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021730 | |

| Record name | p-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-36-7 | |

| Record name | 4-Phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58H5VR8362 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering of 4 Phenoxybenzaldehyde

Classical and Contemporary Synthesis Routes

The synthesis of 4-phenoxybenzaldehyde, a significant intermediate in the production of agrochemicals and materials with desirable electronic properties, is predominantly achieved through nucleophilic aromatic substitution (SNA r) reactions. This approach involves the coupling of a halogenated benzaldehyde (B42025) with a phenol (B47542).

Nucleophilic Aromatic Substitution of Halogenated Benzaldehydes with Phenols

A primary and well-established method for synthesizing this compound is the nucleophilic aromatic substitution reaction between a 4-halogenated benzaldehyde and a phenol. This reaction, often categorized as an Ullmann condensation or Ullmann-type reaction, is typically promoted by a copper catalyst. The process generally requires high-boiling polar solvents and elevated temperatures to proceed efficiently. The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

The reaction between 4-fluorobenzaldehyde (B137897) and phenol serves as a key illustration of the SNA r pathway to this compound. The fluorine atom acts as a good leaving group, facilitating the nucleophilic attack by the phenoxide ion.

The Ullmann condensation for the synthesis of aryl ethers, including this compound, traditionally employs copper or its compounds as a catalyst. google.comwikipedia.org Copper(I) oxide (Cu₂O) is a commonly used catalyst in these reactions. google.com The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.comwikipedia.orgresearchgate.net The base is crucial for the deprotonation of phenol to form the more nucleophilic phenoxide ion.

Modern advancements in Ullmann-type reactions have led to the development of soluble copper catalysts supported by various ligands, which can improve reaction efficiency. wikipedia.org Innovations also include the use of nano-copper catalyst systems.

Table 1: Exemplary Copper-Catalyzed Coupling Conditions

| Catalyst | Base | Solvent | Temperature (°C) |

| Copper Powder | - | N,N-Dimethylformamide | 120 |

| Copper(I) Oxide | - | N,N-Dimethylformamide | 140 |

| Copper(I) Chloride | - | N,N-Dimethylformamide | 160 |

Note: This table provides illustrative examples and reaction conditions can vary.

The choice of solvent plays a critical role in the success and yield of the Ullmann condensation reaction. researchgate.net High-boiling, polar aprotic solvents are generally preferred for these reactions. google.comwikipedia.org Solvents such as N,N-dimethylacetamide (DMAC), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are commonly employed. google.comwikipedia.org These solvents are effective at dissolving the reactants and facilitating the formation of the desired product.

Research has shown that polar solvents like DMF and tetrahydrofuran (B95107) (THF) can lead to excellent yields in Ullmann coupling reactions. researchgate.net In contrast, non-polar solvents such as toluene (B28343) and benzene (B151609) tend to result in lower yields. researchgate.net The ability of the solvent to coordinate with the copper catalyst can also influence the reaction outcome. arkat-usa.org

Table 2: Effect of Different Solvents on Ullmann Coupling Reaction Yield

| Solvent | Yield (%) |

| DMF | 99 |

| THF | 98 |

| Water | 97 |

| Toluene | 79 |

| Benzene | 68 |

Source: Adapted from research on C-C Ullmann coupling reactions, demonstrating the general trend of solvent effects. researchgate.net

Base catalysis is a fundamental aspect of the synthesis of this compound from a phenol and an aryl halide. The base's primary function is to deprotonate the phenol, thereby generating the phenoxide anion. This anion is a significantly stronger nucleophile than the neutral phenol, which is essential for the nucleophilic aromatic substitution to occur.

Commonly used bases include alkali metal carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). google.comnih.gov The choice of base can influence the reaction rate and yield. The strength of the base can affect the concentration of the phenoxide ion in the reaction mixture. In aprotic solvents, the nature of the base can impact the mechanism of catalysis. rsc.org

Temperature and reaction time are critical parameters that require careful optimization to achieve high yields of this compound and minimize the formation of byproducts. Ullmann-type reactions traditionally necessitate high temperatures, often exceeding 210°C. wikipedia.org However, the specific temperature depends on the reactivity of the substrates, the catalyst system, and the solvent used. For instance, etherification reactions can be controlled at temperatures ranging from 120°C to 190°C. google.com

Reaction times can vary from a few hours to over a day. google.comgoogle.com Monitoring the reaction progress, for example by gas chromatography, is crucial to determine the optimal reaction time and to ensure the consumption of the starting materials. google.com For example, a reaction might be monitored for 4 hours before analysis shows that the starting material has been consumed to a level below 0.5%. google.com

Etherification of Hydroxybenzaldehydes

The etherification of a hydroxybenzaldehyde, specifically 4-hydroxybenzaldehyde (B117250), represents a direct approach to forming the diaryl ether bond present in this compound. This transformation is typically accomplished through nucleophilic aromatic substitution, with the Ullmann condensation being a prominent method.

The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide. In the context of this compound synthesis, this would involve the reaction of 4-hydroxybenzaldehyde with a halobenzene. The reaction is generally carried out in the presence of a base and at elevated temperatures. The choice of catalyst is crucial, with various forms of copper, including copper metal, copper(I) salts (e.g., CuI), and copper oxides (e.g., Cu₂O), being employed. wikipedia.org Modern iterations of the Ullmann reaction may utilize soluble copper catalysts supported by ligands, which can lead to milder reaction conditions. wikipedia.org

A general representation of the Ullmann condensation for the synthesis of this compound is as follows:

4-Hydroxybenzaldehyde + Halobenzene --(Cu catalyst, Base, Heat)--> this compound

It is important to note that the reactivity of the aryl halide follows the trend I > Br > Cl. While this method is conceptually straightforward, the presence of the aldehyde group in 4-hydroxybenzaldehyde can sometimes lead to lower yields in Ullmann-type reactions. mdpi.com

Another related method is the Williamson ether synthesis. While classically used for preparing alkyl ethers, modifications can be applied for the synthesis of diaryl ethers. This would involve converting 4-hydroxybenzaldehyde to its corresponding phenoxide salt, which then acts as a nucleophile to displace a halide from an activated aryl halide. A study on the synthesis of 4-phenacyloxy benzaldehyde derivatives from 4-hydroxybenzaldehyde and phenacyl bromide utilizes a Williamson etherification mechanism with triethylamine (B128534) as a catalyst in a micellar medium at room temperature. orientjchem.org

A patent describes a process for preparing m-phenoxybenzaldehyde where m-hydroxybenzaldehyde undergoes a salt-forming reaction with an alkaline reagent in an anhydrous organic solvent. This salt then reacts with a halobenzene in a substitution reaction. patsnap.com A similar approach could be adapted for the synthesis of the para-isomer, this compound. In one example for the meta-isomer, the reaction of the salt of m-hydroxybenzaldehyde with bromobenzene (B47551) at 90-100°C resulted in an 80.4% yield of m-phenoxybenzaldehyde. patsnap.com

Acetal (B89532) Cleavage in Synthesis of 4-Fluoro-3-phenoxybenzaldehyde (B1330021) (Analogous Precursors)

In multi-step syntheses, an aldehyde group may be protected as an acetal to prevent unwanted side reactions during other chemical transformations. The final step in such a sequence is the deprotection or cleavage of the acetal to regenerate the aldehyde. This strategy is exemplified in the synthesis of 4-fluoro-3-phenoxybenzaldehyde, an analog of this compound.

The synthesis of 4-fluoro-3-phenoxybenzaldehyde can be achieved by the hydrolysis of its ethylene (B1197577) acetal precursor. The cleavage is typically carried out under acidic conditions. A solution of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal in a mixture of ethanol (B145695) and water, with a catalytic amount of concentrated hydrochloric acid, is stirred at room temperature. After a few hours, the ethanol is removed, and the product is extracted with a solvent like toluene. This method has been reported to yield 4-fluoro-3-phenoxy-benzaldehyde in high purity and yield (e.g., 91% of theory).

The reaction can be summarized as follows:

4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal --(H₃O⁺)--> 4-Fluoro-3-phenoxy-benzaldehyde

This approach highlights the utility of the acetal protecting group strategy in the synthesis of complex benzaldehyde derivatives.

Oxidative Cleavage of Styrene (B11656) Derivatives (e.g., 4-phenoxystyrene)

The oxidative cleavage of a carbon-carbon double bond in a styrene derivative can be a viable method for the synthesis of the corresponding benzaldehyde. For the preparation of this compound, the starting material would be 4-phenoxystyrene. This method offers an alternative to building the molecule through etherification or formylation.

An environmentally benign approach for the oxidative cleavage of styrenes to benzaldehydes involves the use of a heterogeneous catalyst, such as KSF montmorillonite, with air as the oxidant in an aqueous medium. researchgate.net This method avoids the use of harsh oxidizing agents. The reaction mechanism is thought to proceed through the formation of intermediate species that are then cleaved to yield the aldehyde. Other catalytic systems for styrene oxidation often employ oxidants like hydrogen peroxide or tert-butyl hydroperoxide in the presence of various metal catalysts. mdpi.com

4-Phenoxystyrene + [O] --(Catalyst)--> this compound

The success of this reaction would depend on the selection of an appropriate catalyst and reaction conditions that are compatible with the phenoxy group.

Condensation Reactions

In the context of synthesizing the diaryl ether backbone of this compound, the term "condensation reaction" primarily refers to the Ullmann condensation. As discussed in section 2.1.1.2, this is a copper-promoted cross-coupling reaction that forms a C-O bond between an aryl halide and a phenol (or their corresponding salts). wikipedia.org

The traditional Ullmann condensation requires harsh reaction conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. wikipedia.org The reaction is typically carried out in high-boiling polar solvents such as N-methylpyrrolidone, nitrobenzene, or dimethylformamide. wikipedia.org However, significant advancements have been made, leading to the development of more efficient catalytic systems that operate under milder conditions. These often involve the use of copper nanoparticles or copper complexes with specific ligands.

The mechanism of the Ullmann-type reaction is believed to involve a copper(I) species. For ether synthesis, a copper(I) alkoxide or phenoxide is thought to be a key intermediate. This intermediate then reacts with the aryl halide in a metathesis-like step to form the diaryl ether and a copper(I) halide. wikipedia.org

Reimer-Tiemann Reactions

The Reimer-Tiemann reaction is a chemical reaction used for the ortho-formylation of phenols. wikipedia.org This reaction introduces a formyl group (-CHO) onto an aromatic ring, typically in the position ortho to a hydroxyl group. The classic example is the conversion of phenol to salicylaldehyde. wikipedia.org The reaction is carried out by treating the phenol with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide (B78521). wikipedia.orgmychemblog.com

The reactive species in the Reimer-Tiemann reaction is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from the reaction of chloroform with the base. wikipedia.org The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting intermediate leads to the formation of the hydroxybenzaldehyde. wikipedia.org

To synthesize this compound using this methodology, the starting material would be diphenyl ether. The formylation of diphenyl ether under Reimer-Tiemann conditions would be expected to yield a mixture of isomeric phenoxybenzaldehydes, including the desired para-isomer. The reaction can be depicted as:

Diphenyl ether + CHCl₃ + NaOH --> this compound + other isomers

The reaction is typically performed in a biphasic system, as hydroxides are not readily soluble in chloroform. wikipedia.org Vigorous mixing or the use of a phase-transfer catalyst can be employed to facilitate the reaction between the reagents in the two phases. wikipedia.org While the Reimer-Tiemann reaction is a classic method for formylation, it can sometimes suffer from low yields and the formation of byproducts. researchgate.net

Reaction Conditions and Process Optimization

The industrial viability of any synthetic route is highly dependent on the reaction conditions and the ability to optimize the process for maximum yield, purity, and cost-effectiveness. For the synthesis of this compound, particularly through copper-catalyzed etherification, the selection of the catalyst is of paramount importance.

Catalyst Selection and Activity (e.g., Cu₂O, Cu nanoparticles)

Copper-based catalysts are central to the Ullmann condensation for the formation of the diaryl ether linkage in this compound. Both cuprous oxide (Cu₂O) and copper nanoparticles (Cu NPs) have emerged as effective catalysts for these transformations, often offering advantages over traditional copper powder.

Cuprous Oxide (Cu₂O): Cu₂O has been utilized as a catalyst in various organic reactions. In the context of C-O bond formation, Cu₂O can be an active catalytic species. Cu₂O nanoparticles have been synthesized and used as robust catalysts for reactions such as amine/aldehyde condensations. rsc.org The catalytic activity of Cu₂O is attributed to its ability to facilitate the necessary redox cycles in the catalytic process. For instance, in Fenton-like processes, the presence of Cu(I) in Cu₂O is crucial for the generation of reactive radical species. nih.gov

Copper Nanoparticles (Cu NPs): Copper nanoparticles have garnered significant interest due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. mdpi.com Surfactant-free colloidal Cu NPs with a size of approximately 2 nm have demonstrated high catalytic activity in Ullmann-type cross-coupling reactions of aryl halides with phenols under ligand-free conditions. rsc.org The use of Cu NPs can allow for milder reaction conditions compared to traditional Ullmann reactions. For example, some Cu NP-catalyzed O-arylation reactions can be conducted at temperatures as low as 50-60°C. mdpi.com

The catalytic efficiency can be further enhanced by supporting the copper nanoparticles on various materials such as reduced graphene oxide, mesoporous silica (B1680970), or magnetic nanoparticles. mdpi.comnih.gov These supports can improve the dispersion and stability of the nanoparticles, prevent their aggregation, and facilitate their recovery and reuse. For instance, a catalyst consisting of 5 wt% Cu on an amine-functionalized reduced graphene oxide/mesoporous silica nanocomposite showed excellent efficiency in Ullmann coupling reactions. nih.gov

Below is a table summarizing typical reaction conditions for Ullmann-type C-O coupling reactions using different copper-based catalysts, which are analogous to the synthesis of this compound.

| Catalyst | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu Nanoparticles (10 mol%) | Phenol, Aryl Bromide | Cs₂CO₃ | Acetonitrile | 50-60 | High | mdpi.com |

| Colloidal Cu Nanoparticles (~2 nm) | Phenol, Aryl Halide | K₃PO₄ | DMF | 110 | High | rsc.org |

| CuO-Fe₃O₄ Nanoparticles | Phenol, Aryl Halide | K₂CO₃ | DMSO | 120 | Good to Excellent | mdpi.com |

| Cu₂O coated Cu Nanoparticles | Amine, Aryl Chloride | K₃PO₄ | Toluene | 110 | High | nih.gov |

| Cu on RGO-MCM-41 (5 wt%) | Phenol, Iodobenzene | KOH | Water | 80 | 97 | nih.gov |

Solvent Effects on Reaction Rate and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing both the speed of the reaction and the preferential formation of the desired product over side products (selectivity). mdpi.comdoaj.org Solvents can alter reaction rates and selectivity through their interaction with reactants and transition states. mdpi.com

Below is a table summarizing the general effects of solvent choice on chemical reactions, which are applicable to the synthesis of this compound.

| Solvent Type | General Effect on Reaction Rate | General Effect on Selectivity | Example Solvents |

| Polar Aprotic | Can accelerate reactions involving charged intermediates | Can enhance selectivity by stabilizing specific transition states mdpi.com | Acetone, Acetonitrile |

| Non-Polar | Can increase rates of reactions where reactants are non-polar mdpi.com | May be less effective at controlling selectivity compared to polar solvents | Toluene, Carbon Tetrachloride mdpi.comgoogle.com |

| Protic | Can act as a reactant or catalyst; may slow reactions by solvating nucleophiles | Can significantly influence catalytic pathways and product chirality mdpi.com | Ethanol, Methanol (B129727), Water mdpi.comresearchgate.net |

Influence of Temperature and Pressure

For the synthesis of the closely related isomer, m-phenoxybenzaldehyde, specific temperature ranges have been identified as optimal. For example, a substitution reaction to form the ether linkage is effectively carried out at temperatures between 90-100°C. patsnap.com Other related preparations specify etherification reaction temperatures in the range of 120-190°C and subsequent hydrolysis steps at a lower temperature of 50-100°C. google.com The boiling point of this compound is 185°C at a reduced pressure of 14 mmHg, a property that is important for its purification by distillation. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

Pressure is another key variable, particularly in reactions involving gaseous reagents. In the hydrogenation of 3-phenoxybenzaldehyde (B142659) to produce the corresponding alcohol, maintaining a hydrogen pressure of 8.0 to 9.0 kg for several hours is a critical step for driving the reaction to completion. environmentclearance.nic.in

| Parameter | Influence on Synthesis | Typical Range (based on related compounds) |

| Temperature | Affects reaction rate and byproduct formation | 90°C - 190°C for etherification patsnap.comgoogle.com |

| Pressure | Crucial for reactions involving gases (e.g., hydrogenation) | 8.0 - 9.0 kg for hydrogenation reactions environmentclearance.nic.in |

Purification Techniques for Synthetic Products (e.g., Column Chromatography)

After synthesis, the crude this compound product must be purified to remove unreacted starting materials, catalysts, and byproducts. Several techniques are employed to achieve the high purity required for its use as an intermediate in pharmaceuticals and agrochemicals.

Fractional Distillation is a common method for purifying liquid products. For m-phenoxybenzaldehyde, collecting the fraction that boils between 170-190°C under vacuum has been shown to yield a product with high purity, ranging from 98.9% to 99.3%. patsnap.com

Column Chromatography is a highly effective and versatile purification technique for a wide range of organic compounds, including both solids and liquids. column-chromatography.com The process involves passing the crude product mixture through a column packed with a stationary phase, such as silica gel or alumina. column-chromatography.com A solvent or solvent mixture (the mobile phase) is used to elute the compounds from the column at different rates based on their polarity, allowing for their separation. column-chromatography.comrochester.edu For challenging separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be used to achieve optimal results. rochester.edu The separated fractions are collected and analyzed to isolate the pure compound. column-chromatography.com

Other relevant techniques include Solid Phase Extraction (SPE) , which has been used to purify derivatives of p-phenoxybenzaldehyde from complex mixtures like plant extracts. nih.gov

| Purification Technique | Principle of Separation | Key Advantages |

| Fractional Distillation | Difference in boiling points of components patsnap.com | Effective for thermally stable liquids; scalable. patsnap.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase column-chromatography.com | High resolving power; applicable to a wide range of compounds. column-chromatography.comrochester.edu |

| Solid Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase | Good for sample cleanup and concentration from complex matrices. nih.gov |

Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective in its synthesis. Several strategies are employed to ensure that the highest possible amount of reactants is converted into the desired product. One effective approach involves a two-step process where an intermediate salt is formed from a hydroxyl-substituted benzaldehyde, which then undergoes a substitution reaction. patsnap.com This method has been reported to achieve high yields of 79.9-81% for m-phenoxybenzaldehyde. patsnap.com

The careful selection of reaction conditions, as discussed previously, is paramount. Optimizing the solvent, temperature, and reaction time can significantly improve the yield by favoring the desired reaction pathway and minimizing the formation of side products. mdpi.com Furthermore, employing a Sommelet-type reaction in the synthesis of m-phenoxybenzaldehyde from m-phenoxytoluene has been shown to produce satisfactory yields. google.com

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces several important considerations related to efficiency, cost, and waste reduction.

Efficiency and Yield Optimization for Large-Scale Synthesis

On an industrial scale, efficiency and yield are directly linked to economic viability. The primary goals are to achieve high product purity and yield while minimizing production costs. patsnap.com This involves optimizing every step of the process, from the selection of inexpensive and readily available raw materials to simplifying the operational procedures. patsnap.com For instance, a process that achieves a yield of over 80% with a purity of over 99% for m-phenoxybenzaldehyde is considered highly efficient for industrial application. patsnap.com Continuous monitoring of the reaction, such as checking for the concentration of unreacted starting materials, is crucial to determine the optimal reaction time and ensure process efficiency. environmentclearance.nic.in

Catalytic Systems for Reduced Stoichiometric Waste

Modern chemical manufacturing emphasizes the use of catalytic systems to minimize waste and improve environmental performance. Catalysts increase the rate of reaction without being consumed, allowing them to be used in small, sub-stoichiometric amounts. This approach reduces the formation of waste associated with stoichiometric reagents.

In the synthesis of related phenoxybenzaldehydes, various catalytic systems are employed. For example, copper-based catalysts such as copper powder or cuprous chloride are used in etherification reactions. google.com The use of heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is particularly advantageous in industrial settings. These catalysts can be easily separated from the product by filtration and potentially reused, further reducing waste and cost. researchgate.net The development of advanced organometallic catalytic systems and the use of free radical initiators also contribute to creating more efficient and less wasteful synthetic routes. google.commdpi.com

Chemical Reactivity and Transformation Mechanisms of 4 Phenoxybenzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) in 4-phenoxybenzaldehyde is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the foundation for its participation in numerous chemical transformations.

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, yielding 4-phenoxybenzoic acid. This transformation is a common and crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. A variety of oxidizing agents can accomplish this conversion, ranging from potent reagents like potassium permanganate (B83412) to milder, more selective options.

One documented method involves the use of potassium hypochlorite (B82951), which oxidizes 4-phenoxyacetophenone to produce 4-phenoxybenzoic acid with a reported yield of 64%. patsnap.com Another approach utilizes a hydrogen peroxide-activated, bromide-promoted cobalt catalyst, which allows the oxidation to proceed at moderate temperatures and atmospheric pressure. google.com This latter method is part of a process to convert phenoxytoluenes into phenoxybenzoic acids. google.com The synthesis of 4-phenoxybenzoic acid is significant due to its application as a monomer in the production of high-performance polymers like polyether ether ketone (PEEK). google.com

Detailed research has explored various synthetic routes. For instance, 4-phenoxybenzoic acid can be synthesized from 4-phenoxyacetophenone using sodium hypochlorite as the oxidant, catalyzed by polyethylene (B3416737) glycol (PEG)-400. chemicalbook.com

Table 1: Selected Oxidation Reactions of this compound Precursors

| Precursor | Oxidizing Agent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Phenoxyacetophenone | Potassium Hypochlorite | 4-Phenoxybenzoic acid | 64% | patsnap.com |

| Phenoxytoluenes | H₂O₂ / Cobalt-Bromide catalyst | Phenoxybenzoic acids | High | google.com |

The aldehyde group of this compound can be reduced to a primary alcohol, forming 4-phenoxybenzyl alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity and mild reaction conditions.

In a typical procedure, this compound is dissolved in a suitable solvent like methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME). chemicalbook.com Sodium borohydride is then added portion-wise, often at a reduced temperature (e.g., in an ice bath) to control the reaction rate. chemicalbook.com The reaction proceeds to completion, yielding 4-phenoxybenzyl alcohol in high yields, often around 99%. chemicalbook.com This product is a valuable intermediate in the synthesis of pyrethroid-type insecticides. epo.org

Table 2: Reduction of Phenoxybenzaldehydes

| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| m-Phenoxybenzaldehyde | Sodium Borohydride | Methanol | 3-Phenoxybenzyl alcohol | 99% | chemicalbook.com |

| m-Phenoxybenzaldehyde | Sodium Borohydride | THF/DME | 3-Phenoxybenzyl alcohol | 99.2% | chemicalbook.com |

Condensation reactions are a cornerstone of the reactivity of this compound, allowing for the formation of carbon-carbon and carbon-nitrogen double bonds. These reactions significantly expand the molecular complexity and lead to a diverse array of chemical structures, including many with significant biological activity.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org A key variant is the Doebner modification, which specifically uses malonic acid in the presence of pyridine (B92270) or piperidine (B6355638). wikipedia.orgthieme.com This reaction with this compound would lead to the formation of an α,β-unsaturated carboxylic acid.

The mechanism begins with the deprotonation of the active methylene compound (malonic acid) by the base to form a nucleophilic enolate ion. purechemistry.orgalfa-chemistry.com This enolate then attacks the electrophilic carbonyl carbon of this compound. alfa-chemistry.com A subsequent dehydration step eliminates a molecule of water to form a carbon-carbon double bond. wikipedia.org In the Döbner modification, the reaction is typically followed by decarboxylation (loss of CO₂) when heated in the presence of pyridine, resulting in a cinnamic acid derivative. wikipedia.orgorganic-chemistry.org

This reaction is a versatile method for synthesizing α,β-unsaturated acids, which are important intermediates for pharmaceuticals, polymers, and other fine chemicals. alfa-chemistry.comresearchgate.net

This compound readily reacts with primary amines, including derivatives like thiosemicarbazide (B42300), to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. ijfmr.comresearchgate.net This condensation reaction is typically carried out by heating the aldehyde and the amine in a solvent such as ethanol (B145695), sometimes with a few drops of acid as a catalyst. derpharmachemica.comjocpr.com

The formation of a Schiff base is a reversible process that involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. ijfmr.com The resulting C=N double bond and the lone pair of electrons on the nitrogen atom are crucial to the chemical and biological importance of these compounds. researchgate.net

Schiff bases derived from this compound and various amines, including thiosemicarbazide (to form thiosemicarbazones), are a significant class of compounds. researchgate.net They are widely investigated for their diverse biological activities, which can include antibacterial, antifungal, anti-inflammatory, and antitumor properties. ijfmr.comderpharmachemica.comnih.gov The biological potency of these Schiff bases is often enhanced upon coordination with metal ions. researchgate.net

This compound is a valuable component in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. researchgate.netnih.gov MCRs are highly efficient for creating complex and structurally diverse molecules, making them a powerful tool in medicinal chemistry for the discovery of new bioactive compounds. researchgate.netnih.gov

A prominent example is the Biginelli reaction. wikipedia.org In this acid-catalyzed, three-component reaction, an aldehyde (like this compound), a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) condense to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.orgtaylorandfrancis.comorganic-chemistry.org These DHPMs are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including acting as calcium channel blockers and antihypertensive agents. wikipedia.orgbeilstein-journals.org The reaction mechanism involves an initial condensation between the aldehyde and urea to form an iminium intermediate, which then reacts with the enol of the β-ketoester, followed by cyclization and dehydration to yield the final product. organic-chemistry.org The use of this compound in this reaction allows for the incorporation of the phenoxyaryl moiety into the final heterocyclic scaffold, which can be crucial for biological activity. beilstein-journals.org

Acetal (B89532) and Cyanohydrin Derivative Formation

The aldehyde functional group in this compound is the primary site for nucleophilic addition reactions, leading to the formation of various derivatives, including acetals and cyanohydrins.

Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound undergoes a reversible reaction to form an acetal. libretexts.org The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate after deprotonation. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water), which is eliminated to produce a resonance-stabilized oxonium ion. libretexts.org A second molecule of alcohol attacks this ion, and a final deprotonation step yields the stable acetal product. libretexts.org To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture. libretexts.org The reaction is reversible, and the acetal can be hydrolyzed back to this compound by treatment with aqueous acid. organicchemistrytutor.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon. youtube.comchemtube3d.com This step forms a tetrahedral alkoxide intermediate, which is then protonated by a molecule of HCN or a weak acid to yield the final cyanohydrin product. youtube.com This reaction is synthetically valuable as chiral cyanohydrins are important building blocks for other chiral compounds. d-nb.info The synthesis of the related (S)-3-phenoxybenzaldehyde cyanohydrin, a component of commercial pyrethroids, highlights the significance of this transformation. d-nb.infogoogle.com Enzymatic catalysis, for instance using hydroxynitrile lyases (HNL), can be employed to achieve high enantioselectivity in the formation of phenoxybenzaldehyde cyanohydrins. researchgate.net

| Derivative | Reactants | Key Conditions | Intermediate | Product |

|---|---|---|---|---|

| Acetal | 2 equivalents of Alcohol (R-OH) | Anhydrous Acid Catalyst (e.g., H₂SO₄), Removal of Water | Hemiacetal | This compound di-alkyl acetal |

| Cyanohydrin | Hydrogen Cyanide (HCN) or NaCN/KCN with acid | Slightly acidic or basic conditions; Enzymatic catalysis for enantioselectivity | Tetrahedral Alkoxide | This compound cyanohydrin |

Reactivity of the Phenoxy Moiety

The this compound molecule contains two aromatic rings linked by an ether oxygen, offering multiple sites for chemical transformation. The reactivity of the phenoxy moiety is distinct from that of the benzaldehyde (B42025) ring.

Nucleophilic Substitution Reactions of the Phenoxy Group

Direct nucleophilic substitution to displace the entire phenoxy group from the benzaldehyde ring is a challenging transformation. Such a reaction would fall under the category of nucleophilic aromatic substitution (SNAr). SNAr reactions typically require two key features: a strong electron-withdrawing group positioned ortho or para to the leaving group, and a good leaving group (such as a halide). researchgate.netsemanticscholar.org

In this compound, the aldehyde group is electron-withdrawing, which does activate the ring towards nucleophilic attack. However, the phenoxide ion is a relatively poor leaving group compared to halides. Consequently, the C-O ether bond is strong, and its cleavage via nucleophilic attack is not a commonly reported or facile reaction. The synthesis of 4-aryloxybenzaldehydes is often achieved via the opposite approach, where a phenol (B47542) acts as a nucleophile to displace a more suitable leaving group, like fluoride, from 4-fluorobenzaldehyde (B137897). researchgate.net This highlights the general stability of the phenoxy group against displacement by nucleophiles under standard conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) can occur on either of the two aromatic rings of this compound. The outcome of such a reaction is dictated by the directing effects of the substituents on each ring. vanderbilt.edu

Ring A (Benzaldehyde Ring): This ring is substituted with the formyl group (-CHO) and the phenoxy group (-OPh). The formyl group is a deactivating, meta-directing substituent due to its electron-withdrawing nature. vanderbilt.edu Conversely, the phenoxy group is a strongly activating, ortho, para-directing substituent because the ether oxygen can donate electron density to the ring through resonance. csbsju.edu

Ring B (Phenoxy Ring): This ring is unsubstituted.

The powerful activating and ortho, para-directing effect of the phenoxy group on Ring A makes this ring significantly more nucleophilic than Ring B. csbsju.edu Therefore, electrophilic attack is expected to occur preferentially on Ring A at the positions ortho to the phenoxy group (positions 3 and 5). The para position is blocked by the formyl group. The deactivating effect of the formyl group will slow the reaction compared to anisole (B1667542) or phenol but will not prevent it. vanderbilt.edu

| Substituent | Effect on Reactivity | Directing Influence | Primary Substitution Sites on Ring A |

|---|---|---|---|

| Phenoxy (-OPh) | Activating | Ortho, Para | Positions 3 and 5 (Ortho) |

| Formyl (-CHO) | Deactivating | Meta | Positions 3 and 5 (Meta) |

Polymerization Tendencies (e.g., under thiomethylative Friedel-Crafts conditions)

Information regarding the specific polymerization of this compound under thiomethylative Friedel-Crafts conditions is not extensively detailed in readily available literature, suggesting it is a niche reaction. However, under general Friedel-Crafts conditions, which involve a Lewis acid catalyst, aldehydes can participate in reactions with electron-rich aromatic systems. It is conceivable that this compound could undergo self-condensation or polymerization. In such a scenario, the protonated aldehyde of one molecule could act as an electrophile, attacking the activated aromatic ring (ortho to the phenoxy group) of another molecule. This would lead to the formation of a diarylmethane linkage, and repetition of this process could result in oligomers or polymers. The specific "thiomethylative" condition implies the involvement of a sulfur-containing methylating agent, which could introduce further complexity to the reaction pathway.

Catalytic Transformations Involving this compound

Catalytic methods are crucial for the selective transformation of this compound, particularly for the reduction of its aldehyde group.

Hydrogenation and Dehydrogenation

Hydrogenation: The catalytic hydrogenation of the aldehyde group in this compound yields 4-phenoxybenzyl alcohol. This reduction is a key industrial process, often utilizing heterogeneous catalysts. Studies on the closely related m-phenoxybenzaldehyde show that Raney nickel is an effective catalyst for this liquid-phase hydrogenation. researchgate.netresearchgate.net The reaction kinetics are influenced by several factors, including hydrogen pressure, catalyst loading, substrate concentration, and temperature. researchgate.netresearchgate.net Research indicates that the reaction is often first order with respect to hydrogen partial pressure, catalyst loading, and the concentration of the benzaldehyde. researchgate.netresearchgate.net The proposed mechanism on a Raney nickel surface involves the dissociative adsorption of hydrogen and the molecular adsorption of the aldehyde, followed by a surface reaction. researchgate.netresearchgate.net Other catalytic systems, such as supported platinum catalysts (e.g., Pt/MgAl₂O₄), also demonstrate high activity and selectivity for the hydrogenation of phenoxybenzaldehydes to their corresponding alcohols under mild conditions. researchgate.net The hydrogenation of benzaldehyde can proceed further to form toluene (B28343) via hydrodeoxygenation, a consecutive reaction that occurs after the formation of benzyl (B1604629) alcohol. mdpi.com

| Parameter | Condition Range Studied | Effect on Initial Reaction Rate |

|---|---|---|

| Hydrogen Partial Pressure | 500-2000 kPa | First Order |

| Catalyst Loading (Raney Ni) | 1.6-6.4 g/L | First Order |

| Substrate Concentration | 0.2-0.8 mol/L | First Order |

| Temperature | 333-363 K | Rate increases with temperature |

Dehydrogenation: Dehydrogenation is the reverse process of hydrogenation, converting 4-phenoxybenzyl alcohol back to this compound. tue.nl According to the principle of microscopic reversibility, catalysts effective for hydrogenation can also facilitate dehydrogenation under appropriate conditions. tue.nl This typically involves higher temperatures and the absence of a high pressure of H₂, often in the presence of a hydrogen acceptor to drive the reaction forward. tue.nl Catalytic systems based on palladium have been explored for the selective dehydrogenation (or oxidation) of benzyl alcohols to their corresponding benzaldehydes. researchgate.net

Oxidation and Decarboxylation

The aldehyde functional group in this compound is susceptible to oxidation, a common transformation for aldehydes. This reaction typically converts the aldehyde into a carboxylic acid.

Oxidation: The primary product of the oxidation of this compound is 4-Phenoxybenzoic acid. This conversion can be achieved using various oxidizing agents. Historical methods have noted the synthesis of this compound via the oxidation of this compound. patsnap.com Modern synthetic protocols may employ reagents like potassium hypochlorite or utilize transition metal catalysts to achieve this transformation efficiently. For instance, a related process involves the oxidation of phenoxytoluenes to phenoxybenzoic acids using a cobalt catalyst activated by hydrogen peroxide. google.com The general reaction is as follows:

This compound → 4-Phenoxybenzoic acid

The oxidation of substituted toluenes to their corresponding benzoic acids can also be performed using air or oxygen under pressure, often in an acidic medium like acetic acid and catalyzed by a transition metal and bromide system. google.com While the starting material is different, the transformation to a benzoic acid derivative highlights a common industrial approach for this functional group conversion.

Decarboxylation: Decarboxylation is the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂). This reaction does not occur with this compound directly but rather with its oxidation product, 4-Phenoxybenzoic acid. The process typically requires energy input (heat) and may be facilitated by a catalyst.

The decarboxylation of aromatic carboxylic acids, such as derivatives of hydroxybenzoic acid, has been studied using various catalytic systems. For example, palladium complexes with highly electron-donating phosphine (B1218219) ligands have shown high activity in the decarboxylation of 4-hydroxybenzoic acid to produce phenol. rsc.org This suggests that a similar transition metal-catalyzed approach could potentially be applied to decarboxylate 4-Phenoxybenzoic acid, which would yield diphenyl ether. The general transformation would be:

4-Phenoxybenzoic acid → Diphenyl Ether + CO₂

Research on 4-hydroxybenzoic acid has shown that the reaction is entropically favored and exergonic. rwth-aachen.de The mechanism for such reactions can be complex, but often involves the formation of an organometallic intermediate where the metal catalyst coordinates to the aromatic ring, facilitating the cleavage of the C-C bond between the ring and the carboxyl group.

| Transformation | Reactant | Product | Key Reagents/Catalysts | Citation |

|---|---|---|---|---|

| Oxidation | This compound | 4-Phenoxybenzoic acid | Standard oxidizing agents (e.g., hypochlorite) | patsnap.com |

| Decarboxylation | 4-Phenoxybenzoic acid | Diphenyl Ether | Palladium complexes (by analogy) | rsc.org |

Esterification and Hydrolysis

Esterification and hydrolysis are fundamental reactions related to carboxylic acids and their derivatives. For this compound, these reactions proceed via its oxidized form, 4-Phenoxybenzoic acid.

Esterification: Esterification is the process of forming an ester from a carboxylic acid and an alcohol. 4-Phenoxybenzoic acid can be converted to various esters by reacting it with an appropriate alcohol in the presence of an acid catalyst. google.com This is a reversible reaction known as Fischer esterification.

The general reaction is:

4-Phenoxybenzoic acid + R-OH ⇌ 4-Phenoxybenzoate Ester + H₂O (where R is an alkyl or aryl group)

To drive the reaction toward the ester product, water is typically removed from the reaction mixture as it forms.

Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of water. For esters of 4-Phenoxybenzoic acid, hydrolysis splits the ester back into the carboxylic acid and the alcohol. This reaction can be catalyzed by either an acid or a base. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with an excess of water containing a strong acid catalyst (e.g., H₂SO₄). The reaction is reversible and reaches an equilibrium. chemguide.co.uklibretexts.org

4-Phenoxybenzoate Ester + H₂O ⇌ 4-Phenoxybenzoic acid + R-OH

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.org The reaction is irreversible because the carboxylic acid is deprotonated by the base to form a carboxylate salt. chemguide.co.uk An acidic workup is required to regenerate the neutral 4-Phenoxybenzoic acid.

4-Phenoxybenzoate Ester + OH⁻ → Sodium 4-Phenoxybenzoate + R-OH

Sodium 4-Phenoxybenzoate + H₃O⁺ → 4-Phenoxybenzoic acid + H₂O

Base-promoted hydrolysis is often preferred for its irreversibility and the typically cleaner separation of products. chemguide.co.uk

| Reaction | Reactants | Products | Catalyst/Conditions | Key Features | Citation |

|---|---|---|---|---|---|

| Esterification | 4-Phenoxybenzoic acid, Alcohol (R-OH) | 4-Phenoxybenzoate Ester, Water | Acid (e.g., H₂SO₄) | Reversible; water removal favors product. | google.com |

| Acid Hydrolysis | 4-Phenoxybenzoate Ester, Water | 4-Phenoxybenzoic acid, Alcohol (R-OH) | Acid (e.g., HCl) | Reversible; excess water favors products. | chemguide.co.uklibretexts.org |

| Base Hydrolysis (Saponification) | 4-Phenoxybenzoate Ester, Base (e.g., NaOH) | Carboxylate Salt, Alcohol (R-OH) | Base (e.g., NaOH), Heat | Irreversible; requires acid workup for carboxylic acid. | chemguide.co.uklibretexts.org |

Cyclization Reactions

This compound, as an aromatic aldehyde, can participate in various condensation and cyclization reactions to form more complex cyclic structures. A prominent example of such a reaction is the Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond. sigmaaldrich.com This reaction is often catalyzed by a weak base, such as an amine.

While specific studies on this compound in this context are not widely detailed, the reactivity can be inferred from similar structures. For instance, the reaction of 2-phenoxybenzaldehyde (B49139) (an isomer) with methyl malonate in the presence of titanium tetrachloride (TiCl₄) and a base like triethylamine (B128534) (Et₃N) or pyridine yields the corresponding Knoevenagel adduct. nih.govacs.org Subsequent intramolecular cyclization and further transformations can lead to complex heterocyclic systems like xanthenes. nih.govacs.org

The general mechanism for a Knoevenagel condensation involving this compound would be:

Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malonic ester) to form a stabilized carbanion (enolate).

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.

Protonation: The intermediate is protonated to form a β-hydroxy carbonyl compound.

Dehydration: This intermediate readily loses a molecule of water (dehydration) to form the final α,β-unsaturated product.

If the active methylene compound and the phenoxybenzaldehyde moiety contain other reactive groups, subsequent intramolecular reactions can lead to the formation of new rings.

Role of Transition Metal Catalysts (e.g., Gold, Platinum)

Transition metals play a crucial role in catalyzing a wide array of organic transformations, offering high efficiency and selectivity. rsc.org For reactions involving this compound, catalysts based on gold and platinum are particularly relevant for oxidation and addition reactions.

Gold (Au) Catalysts: Gold nanoparticles (AuNPs) have emerged as highly effective catalysts for the selective oxidation of aldehydes. mdpi.com Gold is an excellent candidate for oxidizing aldehydes to carboxylic acids due to the facile formation of highly active Au-O-H intermediate states with the reactants. mdpi.com In the context of this compound, a gold-based catalyst would facilitate its conversion to 4-Phenoxybenzoic acid. Studies on the electrooxidation of benzaldehyde to benzoic acid using gold nanoparticles supported on titanium dioxide (TiO₂) demonstrate high efficiency at potentials well below that required for competing reactions like oxygen evolution. mdpi.comresearchgate.net This high selectivity prevents over-oxidation and the formation of byproducts.

Platinum (Pt) and Palladium (Pd) Catalysts: Platinum and palladium complexes are well-known for catalyzing C-C bond-forming reactions. For aldehydes, these catalysts can facilitate the addition of various organometallic reagents. For example, the addition of allylstannanes to aldehydes to form homoallylic alcohols can be catalyzed by both palladium and platinum complexes, such as PdCl₂(PPh₃)₂ or PtCl₂(PPh₃)₂. rsc.org While platinum tends to form very strong bonds with carbon, which can sometimes hinder catalytic turnover, palladium is widely used in cross-coupling reactions like the Heck reaction, which follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org These catalysts function by bringing the reactants together in their coordination sphere, enabling reactions that would otherwise be difficult.

| Catalyst Type | Metal | Typical Reaction | Role of Catalyst | Example | Citation |

|---|---|---|---|---|---|

| Nanoparticles on Support | Gold (Au) | Oxidation | Activates aldehyde for selective conversion to carboxylic acid. | Au/TiO₂ for benzaldehyde oxidation to benzoic acid. | mdpi.comresearchgate.net |

| Homogeneous Complex | Platinum (Pt) | Addition Reactions | Facilitates nucleophilic addition to the carbonyl group. | PtCl₂(PPh₃)₂ for allylstannane addition to aldehydes. | rsc.org |

| Homogeneous Complex | Palladium (Pd) | Addition/Coupling | Mediates C-C bond formation via a catalytic cycle. | PdCl₂(PPh₃)₂ for allylstannane addition to aldehydes. | rsc.org |

Mechanism of Catalytic Action and Selectivity

The effectiveness of transition metal catalysts lies in their ability to open specific, low-energy reaction pathways, thereby controlling the reaction's speed and outcome (selectivity).

Mechanism of Gold-Catalyzed Oxidation: In the oxidation of aldehydes like this compound, gold catalysts, particularly supported nanoparticles, operate through a distinct mechanism. The surface of the gold nanoparticles provides active sites where the aldehyde can adsorb. The support material, such as TiO₂, can also play a crucial role by providing oxygen vacancies and Lewis acid sites that enhance catalytic activity. researchgate.net The proposed mechanism generally involves:

Adsorption of the aldehyde onto the gold surface.

Formation of an intermediate, possibly a hemiacetal, with surface hydroxyl groups or water.

Oxidative C-H bond cleavage at the aldehyde group, facilitated by the gold surface, to form a surface-bound acyl species.

Desorption of the final product, the carboxylic acid.

The high selectivity of gold catalysts for this reaction stems from their ability to activate the C-H bond of the aldehyde without cleaving C-C bonds or over-oxidizing the product. researchgate.net

Mechanism of Palladium/Platinum-Catalyzed Reactions: For C-C bond-forming reactions catalyzed by palladium and platinum, the mechanism typically involves a catalytic cycle where the metal center shuttles between different oxidation states. A well-understood example is the palladium-catalyzed Heck reaction, which illustrates the fundamental steps. wikipedia.org A general cycle for an addition or coupling reaction at an aldehyde might involve:

Oxidative Addition: The catalyst (e.g., Pd(0)) reacts with a substrate (e.g., an organohalide in cross-coupling), increasing its oxidation state (to Pd(II)).

Coordination: The aldehyde coordinates to the metal complex.

Migratory Insertion: The aldehyde inserts into a metal-carbon or metal-hydride bond. In the case of the allylstannane addition, a transmetalation step occurs first, transferring the allyl group from tin to palladium, followed by insertion of the aldehyde.

Reductive Elimination: The final product is formed and expelled from the metal's coordination sphere, regenerating the initial low-valent catalyst (e.g., Pd(0)) which can then begin a new cycle. wikipedia.org

The choice of metal, ligands, and reaction conditions dictates the selectivity of the reaction. Ligands attached to the metal center can influence the steric and electronic environment, guiding the substrates to react in a specific orientation (regioselectivity) and influencing the formation of one stereoisomer over another (stereoselectivity).

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Synthesis of Biologically Active Molecules

4-Phenoxybenzaldehyde is a key intermediate in the synthesis of numerous organic compounds, particularly in the production of pharmaceuticals. chemimpex.com Its reactivity makes it an essential building block for creating complex molecular architectures with desired therapeutic properties.

Precursor for Pharmaceutical Compounds

As a versatile precursor, this compound is utilized in the synthesis of a variety of pharmaceutical compounds. chemimpex.com The presence of the aldehyde functional group allows for its participation in a range of chemical reactions, including condensations and cyclizations, which are fundamental in the construction of heterocyclic systems commonly found in drug molecules.

Benzimidazole (B57391) Derivatives (e.g., Antileukemic Activity)

A notable application of this compound is in the synthesis of benzimidazole derivatives with potent antileukemic activity. Research has demonstrated the synthesis of novel 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives, which have shown significant cytotoxic activity against human chronic myelogenous leukemia (CML) cell line K562. researchgate.net

In one study, a series of these benzimidazole derivatives were synthesized, and their effects on the K562 cell line were evaluated. The findings revealed that certain derivatives exhibited remarkable cytotoxic effects, inducing apoptosis in the cancer cells. This was evidenced by a significant increase in the expression of pro-apoptotic genes such as BAX, BAD, and BIM in the treated cells. researchgate.net

Table 1: Antileukemic Activity of Selected 2-(4-phenoxyphenyl)-1H-benzimidazole Derivatives

| Compound Derivative | Target Cell Line | Observed Effect |

| 5-amidino | K562 | Remarkable cytotoxic activity, induction of apoptosis |

| 5-N-isopropylamidino | K562 | Remarkable cytotoxic activity, induction of apoptosis |

| 5-bromo | K562 | Remarkable cytotoxic activity, induction of apoptosis |

| 5,6-dimethyl | K562 | Remarkable cytotoxic activity, induction of apoptosis |

Spirodiketopiperazine Derivatives (e.g., CCR5 Antagonists)

This compound is also employed in the synthesis of spirodiketopiperazine derivatives. sigmaaldrich.com This class of compounds has been investigated for various therapeutic applications, including as CCR5 antagonists. CCR5 is a chemokine receptor that is utilized by the most common strains of HIV to enter host cells. Therefore, antagonists of this receptor are of significant interest in the development of anti-HIV therapies. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where this compound can be introduced as a key building block to form part of the final pharmacophore.

Benzoxazoles

The synthesis of benzoxazoles represents another important application of this compound in medicinal chemistry. sigmaaldrich.com Benzoxazoles are a class of heterocyclic compounds that are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. globalresearchonline.nethumanjournals.commdpi.com The synthesis of benzoxazole (B165842) derivatives often involves the condensation of an o-aminophenol with a carboxylic acid or an aldehyde. In this context, this compound can serve as the aldehyde component, leading to the formation of 2-(4-phenoxyphenyl)benzoxazole derivatives. These compounds have been evaluated for their potential as antiproliferative and antibacterial agents. mdpi.com

Purine (B94841) Analogues (e.g., Antitumor Agents, Enzyme Inhibitors)

Purine analogues are a class of antimetabolites that mimic the structure of natural purines and are widely used in the treatment of cancer. nih.gov They function by interfering with DNA replication and other critical cellular processes. nih.gov While the direct synthesis of purine analogues from this compound is a complex process, the versatility of this aldehyde as a synthetic intermediate allows for its incorporation into the intricate structures of these potent therapeutic agents. The development of novel purine analogues as antitumor agents and enzyme inhibitors is an active area of research, with a focus on creating more selective and effective treatments. mdpi.com

Thiazole-Schiff Base Analogs (e.g., Antioxidant, Antibacterial)

This compound is utilized in the synthesis of thiazole-Schiff base analogs, which have demonstrated promising antioxidant and antibacterial activities. nih.govasianpubs.org Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The reaction of this compound with an appropriate amino-thiazole derivative yields the corresponding thiazole-Schiff base.

These compounds have been evaluated for their ability to scavenge free radicals, a key aspect of antioxidant activity. Furthermore, their antibacterial properties have been tested against various bacterial strains. nih.govijpcbs.comnih.gov The biological activity of these analogs is influenced by the substitution pattern on both the thiazole (B1198619) and the phenoxybenzoyl moieties.

Table 2: Biological Activities of Thiazole-Schiff Base Analogs

| Compound Class | Biological Activity |

| Thiazole-Schiff Base Analogs | Antioxidant |

| Thiazole-Schiff Base Analogs | Antibacterial |

Cinnamic Acid Derivatives (e.g., Hepatoprotective Agents)

This compound is a key starting material in the synthesis of cinnamic acid derivatives, which have been investigated for their potential to protect the liver (hepatoprotective activity). Cinnamic acid and its derivatives are known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

The synthesis of 3-(4-phenoxyphenyl)-2-propenoic acid, a cinnamic acid derivative, is achieved through the Knoevenagel condensation of this compound with malonic acid. This reaction typically uses piperidine (B6355638) and glacial acetic acid as catalysts and is heated under reflux. Further modifications of this core structure have yielded compounds with significant hepatoprotective properties.

In preclinical studies, derivatives of 3-(4-phenoxyphenyl)-2-propenoic acid, such as LQM717 and LQM755, were evaluated for their ability to protect against acute liver damage induced by carbon tetrachloride (CCl4) in animal models. The results indicated that these compounds significantly mitigated liver injury. Key findings from this research are summarized below:

Reduction of Liver Damage Markers : Pretreatment with these derivatives led to a significant decrease in elevated serum levels of key liver enzymes, including alanine (B10760859) transaminase (ALT), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT).

Preservation of Liver Function : The derivatives helped to prevent the decrease in serum albumin and liver glycogen, which are indicators of preserved liver function.

Histopathological Improvement : Microscopic examination of liver tissues showed a reduction in inflammation, necrosis (cell death), and steatosis (fat accumulation) in the groups treated with the cinnamic acid derivatives.

| Parameter | CCl4-Treated Group (No Derivative) | Derivative-Treated Group | Observed Effect |

|---|---|---|---|

| Alanine Transaminase (ALT) | Significantly Increased | Partially Protected | Reduction in hepatocellular damage |

| Alkaline Phosphatase (ALP) | Significantly Increased | Partially Protected | Reduction in cholestatic damage |

| Gamma-Glutamyl Transferase (GGT) | Significantly Increased | Completely Prevented Elevation | Strong protection against biliary tract damage |

| Serum Albumin | Decreased | Completely Prevented Reduction | Preservation of synthetic liver function |

| Liver Glycogen | Depleted | Partially Prevented Depletion | Preservation of energy stores |

These findings suggest that cinnamic acid derivatives synthesized from this compound are promising candidates for the development of new hepatoprotective agents.

Hybrid Heterocycles (e.g., Antibacterial Agents)

This compound is a valuable building block for synthesizing hybrid heterocyclic compounds, which are molecules containing two or more different heterocyclic rings. This molecular hybridization approach is a key strategy in drug discovery, aiming to create novel compounds with enhanced biological activity and unique mechanisms of action. Derivatives of this compound have been incorporated into various heterocyclic systems to explore their potential as antibacterial agents.

One area of investigation involves the synthesis of benzothiazole (B30560) derivatives. For instance, a series of 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazole derivatives, where the aryloxy group is derived from this compound, were designed and synthesized. These compounds were specifically developed as potential anti-tubercular agents, targeting Mycobacterium tuberculosis. sigmaaldrich.com

Another important class of heterocycles derived from precursors containing the 4-phenoxy-phenyl moiety are triazoles. For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff base derivatives have shown promise as anti-tubercular agents against both sensitive (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com The phenoxy group is a critical component of the pharmacophore in these molecules.

Pharmacological Research and Mechanism of Action Studies

Beyond the synthesis of potential therapeutic agents, research has delved into the pharmacological properties and mechanisms of action of this compound derivatives. These studies are crucial for understanding how these compounds interact with biological systems at the molecular and cellular levels.

Antibacterial and Anti-Tuberculosis Properties of Derivatives

As mentioned previously, derivatives of this compound have been a focus of research for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The molecular hybridization of a this compound moiety with a benzothiazole core has yielded compounds with potential anti-tubercular activity. sigmaaldrich.com Similarly, triazole derivatives incorporating a phenoxyphenyl group have demonstrated efficacy against drug-sensitive and drug-resistant tuberculosis strains. mdpi.com

In addition to anti-tubercular research, other derivatives have been evaluated for broader antibacterial activity. Schiff bases synthesized from 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, a complex derivative, exhibited good zones of inhibition against several Gram-positive and Gram-negative bacteria, including Micrococcus luteus, Staphylococcus aureus, and Escherichia coli. researchgate.net

Antileukemic Activity Against HL-60 Cell Line

Derivatives of benzaldehydes featuring ether linkages, structurally related to this compound, have been investigated for their anticancer properties. A study on a series of benzyloxybenzaldehyde derivatives tested their activity against the human promyelocytic leukemia (HL-60) cell line. nih.gov Several of these compounds exhibited significant cytotoxic activity at micromolar concentrations. nih.gov The most potent compounds from this series were found to induce apoptosis (programmed cell death) in the cancer cells. nih.gov This research provides a strong rationale for exploring this compound derivatives for similar antileukemic properties.

Interaction with Cellular Targets (e.g., Cell Cycle Arrest, ROS Generation)

To understand the anticancer effects of these compounds, researchers have examined their impact on cellular processes. Studies on active benzyloxybenzaldehyde derivatives against the HL-60 cell line revealed specific mechanisms of action: nih.gov

Cell Cycle Arrest : The compounds were found to halt the progression of the cell cycle at the G2/M phase. nih.gov This prevents the cancer cells from dividing and proliferating.

Induction of Apoptosis : Morphological assessments and DNA fragmentation analysis confirmed that the compounds induced apoptosis. nih.gov

Mitochondrial Disruption : The treatment resulted in the loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov

Reactive oxygen species (ROS) are known to be crucial mediators in cell cycle progression and apoptosis. nih.govnih.govuu.nl Elevated levels of ROS can induce oxidative stress, leading to DNA damage and subsequently triggering cell cycle arrest and programmed cell death, which is a common mechanism for many anticancer agents. nih.govnih.gov The observed effects of the benzaldehyde (B42025) derivatives on the cell cycle and mitochondria are consistent with mechanisms often mediated by ROS.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Glutathione (B108866) S-transferase, Urease)

The ability of this compound derivatives to inhibit specific enzymes is another significant area of pharmacological research. Enzyme inhibition is a common mechanism of action for many drugs.